molecular formula C6H14Cl2F2N2 B6214229 (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride CAS No. 2728725-16-2

(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B6214229
CAS RN: 2728725-16-2
M. Wt: 223.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride, also known as DFEP, is a small molecule that has been studied for its potential applications in scientific research. DFEP is a derivative of pyrrolidin-3-amine, a compound that has been used in the synthesis of various pharmaceuticals and drugs. DFEP is a small molecule with a molecular weight of 217.2 g/mol and a melting point of 154-155°C. It is a white crystalline solid that is soluble in water and has a low toxicity profile.

Mechanism of Action

The mechanism of action of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride is not yet fully understood. However, it is believed to be a reversible inhibitor of enzymes involved in protein-protein interactions. It is thought to bind to the active site of these enzymes and block the binding of other molecules to the active site. This inhibition of enzyme activity can lead to changes in the structure and function of proteins, as well as changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride are not yet fully understood. However, it is believed to be a reversible inhibitor of enzymes involved in protein-protein interactions. This inhibition of enzyme activity can lead to changes in the structure and function of proteins, as well as changes in cellular processes. Additionally, (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride has been shown to have an effect on the activity of certain enzymes involved in drug metabolism and drug delivery.

Advantages and Limitations for Lab Experiments

The use of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride in laboratory experiments has several advantages. It is a small molecule with a low toxicity profile and is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying a variety of biological processes. However, there are some limitations to the use of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride in laboratory experiments. It is a relatively new compound and its mechanism of action is still not fully understood. Additionally, its effects on biochemical and physiological processes are still not fully understood.

Future Directions

There are several potential future directions for the study of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug design and drug delivery. Additionally, further research into its synthesis and structure-activity relationships could lead to the development of more effective and efficient syntheses. Finally, studies into its potential toxicity and safety profiles could lead to the development of safer and more effective drugs.

Synthesis Methods

(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride is synthesized by a multi-step process that starts with the reaction of pyrrolidin-3-amine with 2,2-difluoroethyl bromide. This reaction produces an intermediate, which is then reacted with hydrochloric acid to form (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride. The reaction is carried out at a temperature of 100°C and a pressure of 1 atm. The reaction is typically carried out in a sealed glass vessel and is monitored by gas chromatography.

Scientific Research Applications

(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride has been studied for its potential applications in scientific research. It has been used as a tool for studying protein-protein interactions, as well as for studying the structure and function of proteins. It has also been used in the study of enzyme kinetics, as well as for studying the effects of small molecules on cellular processes. Additionally, (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride has been used in the study of drug metabolism and drug delivery.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride involves the reaction of (S)-pyrrolidine-3-carboxylic acid with 2,2-difluoroethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "(S)-pyrrolidine-3-carboxylic acid", "2,2-difluoroethylamine", "Sodium triacetoxyborohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: React (S)-pyrrolidine-3-carboxylic acid with 2,2-difluoroethylamine in the presence of hydrochloric acid to form the corresponding imine.", "Step 2: Add sodium triacetoxyborohydride to the reaction mixture to reduce the imine to the amine.", "Step 3: Quench the reaction with methanol and extract the product with diethyl ether.", "Step 4: Purify the product by recrystallization from diethyl ether to obtain (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride." ] }

CAS RN

2728725-16-2

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.